4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the use of 4-methylphenol and phenylboronic acid in the presence of a base such as potassium carbonate, followed by the addition of a dioxaborolane reagent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the methylphenoxy group, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-[4-(methoxyphenyl)]-1,3,2-dioxaborolane: Contains a methoxy group instead of a methylphenoxy group, affecting its reactivity and applications.
Uniqueness
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the methylphenoxy group, which enhances its reactivity and stability. This makes it particularly useful in complex organic synthesis and in the development of advanced materials .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-14-6-10-16(11-7-14)21-17-12-8-15(9-13-17)20-22-18(2,3)19(4,5)23-20/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGXGSKZWWIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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